4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester
Description
4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester is a heterocyclic compound featuring a thieno[2,3-c]pyridine core linked to a piperazine moiety via a methylene bridge, with a tert-butyl ester functional group on the benzoic acid substituent. The tert-butyl ester group enhances solubility and stability during synthesis, acting as a protective group for the carboxylic acid, which can be hydrolyzed in subsequent steps to generate active metabolites .
Properties
IUPAC Name |
tert-butyl 4-[(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-23(2,3)28-22(27)19-6-4-17(5-7-19)16-25-11-13-26(14-12-25)21-20-18(8-10-24-21)9-15-29-20/h4-10,15H,11-14,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTLDUWJKVUEQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC4=C3SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135408 | |
| Record name | 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044764-15-9 | |
| Record name | 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044764-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
- Specific synthetic routes and reaction conditions for CAY10494 are not widely available in the literature. it serves as an intermediate in the production of other compounds.
- Industrial production methods may involve multi-step processes, but detailed information is proprietary.
Chemical Reactions Analysis
- CAY10494 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformations.
- Major products formed during these reactions would be downstream intermediates or final pharmaceutical compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester is C23H27N3O2S, with a molecular weight of 409.54 g/mol. Its structure features a thienopyridine moiety linked to a piperazine group, which is critical for its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological agents. Studies suggest that it may act as an antagonist at serotonin receptors, particularly the 5-hydroxytryptamine receptor 2C, which is implicated in various psychiatric disorders and conditions such as anxiety and depression .
Anticancer Activity
Research indicates that derivatives of thienopyridine compounds exhibit anticancer properties. The ability of this compound to inhibit cell proliferation in cancer cell lines has been documented, making it a candidate for further development in cancer therapeutics .
Neuropharmacology
The piperazine moiety is known for its role in neuropharmacology. Compounds similar to this compound have been explored for their effects on cognitive function and behavior, potentially leading to new treatments for neurodegenerative diseases .
Case Study 1: Antidepressant Potential
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of thienopyridine derivatives in animal models. The results indicated that compounds with structural similarities to this compound significantly reduced depressive behaviors in rodents, suggesting potential for clinical application .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further investigation in cancer therapy .
Mechanism of Action
- Detailed information on CAY10494’s mechanism of action is scarce.
- It likely interacts with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in their heterocyclic cores, substituents, and ester groups. Below is a detailed comparison based on synthesis, physicochemical properties, and functional roles.
Structural Analogues and Their Key Features
Physicochemical and Spectroscopic Differences
- Molecular Weight : The tert-butyl ester derivative (calc. ~438.10) is significantly heavier than its pyrrolo[2,3-c]pyridine analogs (269.08–284.10) due to the bulky tert-butyl group .
- Solubility : The tert-butyl ester improves lipophilicity (logP ~3.5), whereas carboxylic acid analogs (30a, 122b) exhibit higher aqueous solubility (logP ~1.2–1.8) .
- NMR Profiles: Target Compound: Expected aromatic protons (δ 7.0–8.5 ppm for thienopyridine and benzoate) and tert-butyl singlet (δ 1.4 ppm). 30a: Observed aromatic signals at δ 7.73 (d, J = 8.0 Hz) and δ 8.02 (d, J = 8.0 Hz) for the benzoic acid, with a methyl group at δ 3.60 (s) .
Research Implications and Limitations
Most studies focus on its hydrolyzed analogs (e.g., 30a), which show potent BET/HDAC inhibition (IC50 values in the nanomolar range) . Further research is needed to compare the in vivo efficacy and stability of the tert-butyl ester against methyl or amino-substituted analogs.
Biological Activity
The compound 4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester (CAS Number: 1044764-15-9) is a synthetic intermediate that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C23H27N3O2S
- Molecular Weight : 409.54 g/mol
- Solubility : Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Antimicrobial Activity
Research indicates that compounds related to thieno[2,3-c]pyridine have demonstrated significant antimicrobial activity. For example, derivatives have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 µg/mL) comparable to last-resort antibiotics like vancomycin .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thieno[2,3-c]pyridine Derivative | MRSA | 0.78 µg/mL |
| Thieno[2,3-c]pyridine Derivative | VREfm | 3.125 µg/mL |
Neurotransmitter Modulation
Thieno[2,3-c]pyridine derivatives have also been explored for their potential as neurotransmitter modulators. The piperazine moiety in the compound suggests possible interactions with serotonin and dopamine receptors, which could influence mood and behavior. This class of compounds is being investigated for their roles in treating psychiatric disorders.
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various thieno[2,3-c]pyridine derivatives against a range of bacterial strains. The results indicated that these compounds exhibited potent bactericidal activities against both susceptible and drug-resistant strains, highlighting their therapeutic potential in combating antibiotic resistance .
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological effects of thieno[2,3-c]pyridine derivatives. The study found that certain derivatives could effectively modulate serotonin receptor activity, suggesting their potential use in treating anxiety and depression-related disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing the tert-butyl ester moiety in this compound, and how can purity be optimized?
- Methodology : The tert-butyl ester group is typically introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in anhydrous THF/DCM). For intermediates like 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid (CAS 162046-66-4), recrystallization from ethanol/water mixtures at controlled temperatures (e.g., 0–5°C) achieves ≥97% purity, as validated by HPLC .
- Key Considerations : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) to avoid over-substitution.
Q. How can researchers characterize the stability of the thieno[2,3-c]pyridine core under varying pH conditions?
- Methodology : Perform accelerated stability studies in buffered solutions (pH 1–13) at 40°C for 48 hours. Analyze degradation products via LC-MS and compare with reference standards (e.g., tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate, CAS 869901-02-0) to identify hydrolysis pathways .
- Key Considerations : The thienopyridine ring is prone to ring-opening under strongly acidic conditions (pH < 2), necessitating neutral pH for storage .
Q. What analytical techniques are critical for verifying the structural integrity of intermediates like piperazine derivatives?
- Methodology : Use ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm substitution patterns. For example, the tert-butyl singlet at δ 1.42 ppm and piperazine methylene protons at δ 3.45–3.60 ppm are diagnostic . Cross-validate with FT-IR (C=O stretch at ~1680 cm⁻¹) and elemental analysis (deviation <0.4%) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported melting points for analogous tert-butyl piperazine derivatives?
- Methodology : Apply density functional theory (DFT) to calculate lattice energies of polymorphs. For instance, tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate (CAS 930111-10-7) exhibits a melting point range of 50.5–52.5°C, but discrepancies arise due to varying crystal packing. Pair simulations with experimental DSC (heating rate: 10°C/min) to identify dominant polymorphs .
- Key Considerations : Use PXRD to correlate simulated and observed diffraction patterns, ensuring batch-to-batch consistency .
Q. What catalytic systems are effective for coupling the thienopyridine and piperazine moieties while minimizing side reactions?
- Methodology : Palladium-catalyzed Buchwald-Hartwig amination (Pd(OAc)₂/Xantphos, 100°C, toluene) achieves >90% yield for analogous compounds. Optimize ligand-to-metal ratios (2:1) to suppress dehalogenation byproducts .
- Key Considerations : Monitor for residual palladium via ICP-MS (<10 ppm) to meet pharmacological safety thresholds .
Q. How can researchers address discrepancies in bioactivity data caused by degradation during long-term storage?
- Methodology : Implement stability-indicating assays (e.g., UPLC-PDA at 254 nm) to quantify degradation. For example, tert-butyl esters hydrolyze to carboxylic acids under humid conditions, reducing bioactivity by ~30% after 6 months at 25°C. Use argon-purged vials with desiccants (silica gel) to extend shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
